molecular formula C8H5Cl2F3 B14058023 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene

Cat. No.: B14058023
M. Wt: 229.02 g/mol
InChI Key: LTSKMPFBCICUCU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene typically involves the halogenation of ethylbenzene derivatives. One common method is the chlorination and fluorination of 4-ethylbenzene. The reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and cobalt trifluoride for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The ethyl and fluorine groups can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
  • 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, the ethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5Cl2F3

Molecular Weight

229.02 g/mol

IUPAC Name

1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene

InChI

InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3

InChI Key

LTSKMPFBCICUCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F

Origin of Product

United States

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